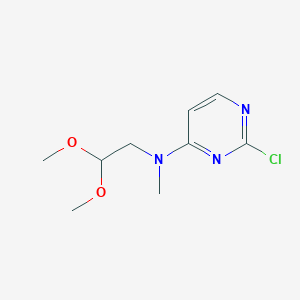

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

CAS No.: 2098133-18-5

Cat. No.: VC3213884

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098133-18-5 |

|---|---|

| Molecular Formula | C9H14ClN3O2 |

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H14ClN3O2/c1-13(6-8(14-2)15-3)7-4-5-11-9(10)12-7/h4-5,8H,6H2,1-3H3 |

| Standard InChI Key | BMMVPZQOQGEIAQ-UHFFFAOYSA-N |

| SMILES | CN(CC(OC)OC)C1=NC(=NC=C1)Cl |

| Canonical SMILES | CN(CC(OC)OC)C1=NC(=NC=C1)Cl |

Introduction

Chemical Identity and Structure

Structural Features

The molecular structure of 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine contains several key functional groups that define its chemical behavior:

-

A pyrimidine ring as the core structure

-

A chlorine substituent at position 2 of the pyrimidine ring

-

A tertiary amine at position 4, with:

-

A methyl group attached to the nitrogen

-

A 2,2-dimethoxyethyl group attached to the nitrogen

-

Similar compounds such as 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine have a molecular weight around 157.60 g/mol and a density of approximately 1.252 g/cm³. Based on structural analysis, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine would have a higher molecular weight due to the additional methyl group on the nitrogen atom.

Related Compounds

Several structurally related compounds provide insights into the characteristics of 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine:

Physical and Chemical Properties

Physical Characteristics

Based on analogous compounds, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine likely exhibits the following physical properties:

The structural similarity to 2-Chloro-N-methylpyrimidin-4-amine suggests that storage in dark, inert conditions at 2-8°C would be appropriate to maintain stability .

Chemical Reactivity

The compound contains several reactive sites that would influence its chemical behavior:

-

The chlorine at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution reactions, making it a potential site for chemical modifications.

-

The tertiary amine functionality at position 4 can participate in various reactions, including:

-

Potential hydrogen bonding interactions

-

Nucleophilic behavior in certain reaction conditions

-

Possible coordination with metals

-

-

The dimethoxy groups provide additional sites for potential reactions, including:

-

Acid-catalyzed hydrolysis to form aldehydes

-

Potential coordination with Lewis acids

-

These reactive sites make the compound valuable as a potential intermediate in organic synthesis.

Synthesis and Preparation

Reaction Conditions

Typical reaction conditions for the synthesis of related pyrimidine derivatives involve:

-

Solvents: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used for nucleophilic substitution reactions on pyrimidines

-

Temperature: Elevated temperatures (60-100°C) are often required

-

Base: Potassium carbonate or similar bases are typically employed to facilitate the reaction

-

Reaction time: Several hours to overnight, depending on specific conditions

Industrial Production

Industrial-scale production would likely follow similar synthetic routes but would require optimization for efficiency and cost-effectiveness. Based on related compound manufacturing:

-

Reaction scale-up considerations would include heat management and mixing efficiency

-

Purification would likely involve crystallization or chromatographic methods

-

Quality control would focus on purity assessment through analytical techniques such as HPLC, NMR, and mass spectrometry

Biochemical Properties and Applications

Mechanism of Action

Based on structurally similar compounds, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine may interact with biological systems through several mechanisms:

-

Enzyme Interactions: Related compounds have shown interaction with acetyl-CoA carboxylase enzyme, suggesting potential effects on fatty acid metabolism pathways.

-

Cellular Pathways: The compound structure suggests potential involvement in:

-

Cell signaling pathways

-

Gene expression modulation

-

Cellular metabolism effects

-

-

Receptor Binding: The nitrogen-containing heterocyclic structure could facilitate binding to various biological receptors.

Research Applications

Potential research applications for 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine include:

-

Medicinal Chemistry: The compound could serve as a building block for developing pharmaceutical compounds with therapeutic effects, similar to other substituted pyrimidines.

-

Agricultural Applications: Related compounds have been explored for fungicidal and herbicidal properties, suggesting potential applications in agricultural chemistry.

-

Biochemical Research: The compound could function as a probe for studying enzyme interactions and cellular pathways.

-

Synthetic Chemistry: Its reactive functionalities make it valuable as an intermediate in the synthesis of more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume